SIM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SIM1 involves the post-synthetic modification of metal-organic frameworks (MOFs). One common method is the vapor-phase post-synthetic modification using ethylenediamine. This process involves the condensation reaction of ethylenediamine with the reactive aldehyde linker of this compound, forming a free-standing membrane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar post-synthetic modification techniques. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
SIM1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
SIM1 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool for studying protein degradation and chemical biology.
Biology: Helps in understanding the role of BET proteins in cellular processes.
Medicine: Explored for its potential in cancer therapy due to its ability to degrade BET proteins.
Industry: Used in the development of new materials and membranes for separation processes
Mechanism of Action
SIM1 exerts its effects by forming a ternary complex with BET proteins and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This complex induces the ubiquitination and subsequent degradation of BET proteins via the proteasome pathway. The trivalent nature of this compound enhances its binding affinity and stability, leading to more effective protein degradation .
Comparison with Similar Compounds
Similar Compounds
MZ1: A bivalent PROTAC molecule that also targets BET proteins but with lower degradation efficiency compared to SIM1.
ARV-825: Another PROTAC that targets BET proteins but differs in its linker and ligand components.
Uniqueness of this compound
This compound is unique due to its trivalent structure, which provides higher binding valency and stability compared to bivalent PROTACs. This results in more sustained and potent degradation of BET proteins, making it a promising candidate for therapeutic applications .
Biological Activity
Overview of SIM1
Single-minded 1 (this compound) is a transcription factor that plays a critical role in the development of the hypothalamus and the regulation of energy homeostasis. Mutations in the this compound gene are associated with monogenic obesity, making it a significant focus for research into obesity-related disorders. This article explores the biological activity of this compound, emphasizing its regulatory mechanisms, associated phenotypes, and implications in obesity.
Functional Characterization
Research has identified various enhancers that regulate this compound expression, particularly in the brain. Two notable enhancers, SCE2 and SCE8, exhibit brain-enhancer activity during neurogenesis in both zebrafish and mice. These enhancers are crucial for the spatiotemporal expression of this compound, influencing neuronal differentiation and energy homeostasis .
Table 1: Enhancer Activity of this compound
Enhancer | Species Tested | Activity Observed | Notes |
---|---|---|---|
SCE2 | Zebrafish | Yes | Active during embryonic development |
SCE8 | Mice | Yes | Active in mammillary epithelium |
Role in Obesity
Monogenic Obesity : this compound mutations are one of the few known causes of nonsyndromic monogenic obesity. Studies have shown that both germline and conditional knockout models exhibit hyperphagic obesity due to disrupted hypothalamic function. Specifically, conditional deletion of this compound postnatally leads to significant weight gain and increased food intake .
Phenotypic Analysis : Conditional this compound heterozygotes display similar obesity phenotypes to germline heterozygotes, indicating a dosage-dependent effect on obesity. Key findings include:
- Increased adipose tissue
- Hyperinsulinemia
- Hyperleptinemia
- Elevated food intake (hyperphagia)
The mechanisms by which this compound influences energy balance involve several neuropeptides and signaling pathways:
- Leptin-Melanocortin Pathway : Research indicates that changes in hypothalamic oxytocin levels and melanocortin 4 receptor (MC4R) signaling are altered in this compound-deficient models. This disruption contributes to hyperphagic behavior and obesity .
- Cellular Studies : Stereological analyses reveal no significant reduction in cellularity within the paraventricular nucleus (PVN) of the hypothalamus among this compound heterozygotes, suggesting that the obesity phenotype is not solely due to cell loss but rather functional deficits in signaling pathways .
Case Study 1: Genetic Variants
A study investigated a specific variant of this compound (p.G715V) found in patients with obesity. Functional assays revealed a significant reduction in transcriptional activity associated with this variant, highlighting how genetic alterations can impact this compound function and contribute to obesity risk .
Case Study 2: Developmental Impact
Research examining the migration patterns of this compound-expressing neurons demonstrated that loss-of-function mutations impede normal developmental processes. These neurons fail to migrate properly within the hypothalamo-amygdalar corridor, leading to abnormal hypothalamic development and associated metabolic disorders .
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C79H98Cl2N14O13S3/c1-46-49(4)110-76-66(46)68(54-16-20-57(80)21-17-54)86-60(72-91-89-51(6)94(72)76)37-63(97)82-24-26-102-28-30-104-32-34-106-42-79(11,44-108-41-65(99)88-71(78(8,9)10)75(101)93-40-59(96)36-62(93)74(100)84-39-53-12-14-56(15-13-53)70-48(3)85-45-109-70)43-107-35-33-105-31-29-103-27-25-83-64(98)38-61-73-92-90-52(7)95(73)77-67(47(2)50(5)111-77)69(87-61)55-18-22-58(81)23-19-55/h12-23,45,59-62,71,96H,24-44H2,1-11H3,(H,82,97)(H,83,98)(H,84,100)(H,88,99)/t59-,60+,61+,62+,71-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARNTROXRCXFHV-CMRSQZKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)CC4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)NC(C(=O)N8CC(CC8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(C)(COCCOCCOCCNC(=O)C[C@H]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)COCC(=O)N[C@H](C(=O)N8C[C@@H](C[C@H]8C(=O)NCC9=CC=C(C=C9)C1=C(N=CS1)C)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C79H98Cl2N14O13S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1618.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.